DC-LC3in-D5 is a synthetic compound primarily recognized for its role as an autophagy inhibitor. It operates by attenuating the lipidation of microtubule-associated protein 1A/1B light chain 3 (LC3B), which is crucial for the formation of autophagic vesicles. This inhibition disrupts the autophagy process, making DC-LC3in-D5 a significant tool in cancer and antiviral research. The compound is synthesized through specific chemical modifications targeting the lysine 49 position of the LC3 protein, allowing for selective binding and activity against autophagy pathways .
DC-LC3in-D5 is classified as a small-molecule covalent inhibitor, specifically targeting autophagy-related proteins. It is primarily used in research settings to explore mechanisms of autophagy and its implications in various diseases, including cancer and viral infections. The compound is available from specialized chemical suppliers for scientific research purposes .
The synthesis of DC-LC3in-D5 involves a multi-step process that typically includes:
While industrial production methods for DC-LC3in-D5 are not extensively documented, it is synthesized under controlled laboratory conditions for research purposes. The compound's availability is primarily limited to academic and pharmaceutical research settings.
DC-LC3in-D5 features a distinct molecular structure that facilitates its interaction with LC3B proteins. The compound's design allows it to selectively target the lysine 49 residue, crucial for lipidation processes involved in autophagy.
DC-LC3in-D5 primarily undergoes covalent binding reactions with LC3B proteins. Unlike many other compounds, it does not typically engage in oxidation or reduction reactions.
DC-LC3in-D5 exerts its inhibitory effects by binding covalently to the lysine 49 residue on LC3B. This interaction disrupts the lipidation process necessary for forming autophagic vesicles, thereby preventing the degradation of autophagic substrates. The compound's selectivity towards LC3B allows it to modulate autophagy with relatively low cellular toxicity, making it a promising candidate for therapeutic applications in cancer and viral infections .
DC-LC3in-D5 has several scientific applications:
DC-LC3in-D5 is a small-molecule autophagy inhibitor that selectively and covalently modifies the lysine residue at position 49 (Lys49) of the microtubule-associated proteins 1A/1B light chain 3B (LC3B) protein. This residue resides on the LC3-interacting region (LIR)-binding interface, a critical surface for protein-protein interactions during autophagy. The compound features an electrophilic warhead derived from an indolinone scaffold, which forms an irreversible covalent bond with the ε-amino group of Lys49 [2] [3]. This modification mimics endogenous post-translational acetylation of Lys49, which naturally disrupts LC3B interactions with autophagy receptors and enzymes [2] [3].
The reactivity of Lys49 is attributed to its unusually low pKa value compared to other lysine residues in LC3B, enhancing its nucleophilic character and susceptibility to covalent modification. Activity-based protein profiling (ABPP) studies in HeLa cells confirmed that DC-LC3in-D5 exhibits high selectivity for LC3A/B over other cellular proteins, with minimal off-target reactivity [2] [3].
Table 1: Structural Features of DC-LC3in-D5
Property | Value/Description |
---|---|
Chemical Formula | C~19~H~22~Cl~2~N~2~O~3~ |
Molecular Weight | 397.30 g/mol |
CAS Registry Number | 2868312-73-4 |
Covalent Warhead | Electrophilic indolinone core |
Primary Target Residue | Lys49 of LC3B |
Selectivity (Proteome-wide) | High for LC3A/B isoforms |
The covalent modification of Lys49 by DC-LC3in-D5 sterically obstructs the hydrophobic pockets of LC3B required for binding LIR motifs. These motifs, characterized by the consensus sequence W/F-X-X-L/I/V, are present in autophagy receptors (e.g., p62/SQSTM1) and machinery proteins (e.g., ATG7). Fluorescence polarization assays demonstrated that DC-LC3in-D5 disrupts the LC3B-LBP2 (a p62-derived LIR peptide) interaction with a half-maximal inhibitory concentration (IC~50~) of 200 nM [1] [2]. This inhibition prevents the recruitment of cargo receptors and effector proteins to nascent autophagosomes.
X-ray crystallography and nuclear magnetic resonance (NMR) studies revealed significant conformational perturbations in the LIR-binding pocket upon DC-LC3in-D5 modification. Key residues involved in LIR recognition—including Phe52, Leu53, and Arg70—exhibited chemical shift changes, confirming allosteric disruption of the interaction interface [2] [3].
LC3B lipidation—the conjugation of phosphatidylethanolamine (PE) to LC3-I—is essential for autophagosome membrane expansion and cargo sequestration. This process requires the E1-like enzyme ATG7 and the E2-like enzyme ATG3. DC-LC3in-D5 blocks lipidation by impairing LC3B’s interaction with ATG7, a step facilitated by the LIR motif of ATG7 [2]. In vitro lipidation assays showed near-complete suppression of LC3-II formation at 30 μM DC-LC3in-D5.
In HeLa cells, treatment with DC-LC3in-D5 (3–30 μM, 16 hours) dose-dependently attenuated LC3-I to LC3-II conversion under both basal and starvation-induced autophagy conditions. Concurrently, it caused accumulation of the autophagy substrate p62, confirming impaired autophagic flux [1] [2].
Table 2: Functional Consequences of DC-LC3in-D5 Treatment in HeLa Cells
Parameter | Effect of DC-LC3in-D5 | Experimental Evidence |
---|---|---|
LC3B-LIR Interactions | Disrupted (IC~50~ = 200 nM) | Fluorescence polarization assays |
LC3B Lipidation | Attenuated | Reduced LC3-II in Western blots |
p62 Degradation | Inhibited | Accumulation of p62 protein |
ATG7-LC3B Binding | Blocked | Co-immunoprecipitation assays |
By inhibiting LC3B lipidation and LIR interactions, DC-LC3in-D5 abrogates the scaffold function of LC3B necessary for phagophore expansion. Transmission electron microscopy and immunofluorescence studies in HeLa cells treated with DC-LC3in-D5 (10 μM) revealed a significant reduction in autophagic vesicles. This included decreased formation of both early autophagosomes (marked by ATG16L1) and mature LC3-positive structures [2] [3]. The compound’s effects were phenocopied by LC3B knockout, confirming on-target activity [2].
The indolinone core of DC-LC3in-D5 is critical for covalent engagement with Lys49. Structure-activity relationship (SAR) studies showed that:
DC-LC3in-D5 represents a pioneering approach to inhibit autophagy via direct covalent targeting of LC3B, distinct from lysosomal inhibitors like chloroquine. Its mechanism validates the LIR interface as druggable for diseases involving aberrant autophagy, including cancer, viral infections (e.g., HCV), and neurodegenerative disorders [1] [3]. However, its covalent mechanism necessitates rigorous selectivity profiling to mitigate off-target risks—a challenge addressed by its favorable ABPP data [2] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1